n-Methyl-1-phenylmethanesulfonamide
Description
Contextualization within Sulfonamide Chemistry
The compound, n-Methyl-1-phenylmethanesulfonamide, belongs to the larger class of organic compounds known as sulfonamides. A sulfonamide is characterized by the functional group -S(=O)₂-NR', which consists of a sulfonyl group connected to an amine group. This functional group is the cornerstone of a wide array of synthetic and biologically active molecules.
Sulfonamides are renowned for their diverse applications, particularly in the pharmaceutical industry where they form the basis of sulfa drugs, a class of antimicrobials. Beyond this historical significance, the sulfonamide moiety is a key structural component in drugs designed for various therapeutic purposes, including diuretics, anticonvulsants, and anti-inflammatory agents. The specific structure of this compound, featuring a methyl group and a phenylmethyl (benzyl) group attached to the sulfonamide core, defines its unique chemical properties and reactivity within this broad class.
Significance in Contemporary Organic Synthesis and Medicinal Chemistry Intermediates
This compound serves as a valuable intermediate in organic synthesis. Intermediates are compounds that are the product of one reaction and the starting material for the next in a multi-step synthesis. This particular compound's structure allows for further chemical modifications, making it a building block for more complex molecules. For instance, its derivatives are explored in the development of enzyme inhibitors. researchgate.net
In medicinal chemistry, intermediates like this compound are crucial for creating libraries of compounds for drug discovery programs. Research has included N-phenylmethanesulfonamide derivatives in datasets for developing inhibitors for Janus kinase 3 (JAK3), which is implicated in inflammatory conditions like arthritis. researchgate.net The synthesis of related N-substituted aminosulfonyl compounds has been a strategy to develop potent and selective inhibitors for enzymes such as phenylethanolamine N-methyltransferase (PNMT), with potential applications in neurodegenerative diseases. nih.gov The synthesis of related structures, such as methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, highlights the utility of such building blocks in creating highly active narcotic analgesics. researchgate.net
Scope of Academic Inquiry for this compound
Academic research on this compound and its analogs covers several areas. The primary focus is often on its synthesis and its utilization as a precursor for more elaborate molecular architectures. The synthesis of its parent compound, N-Phenylmethanesulfonamide, involves reacting aniline (B41778) with methanesulfonyl chloride in the presence of a base like pyridine (B92270). prepchem.com Similar principles apply to the synthesis of N-methylated analogs.
Scientific literature details the investigation of its chemical and physical properties. chemscene.comchemicalbook.com Furthermore, derivatives of this compound have been studied for their potential biological activities. For example, N-Methyl-1-(4-nitrophenyl)methanesulfonamide is noted as a reagent used in hydrogenation reactions within the pharmaceutical industry. chemicalbook.com Research into related sulfonamides has explored their role as potential drug candidates against conditions like Alzheimer's disease and as enzyme inhibitors. researchgate.net These academic pursuits underscore the compound's relevance as a scaffold in the ongoing search for new and effective therapeutic agents.
Chemical and Physical Properties
The properties of this compound are documented across various chemical data repositories.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 19299-41-3 | chemscene.combldpharm.com |
| Molecular Formula | C₈H₁₁NO₂S | chemscene.comchemicalbook.com |
| Molecular Weight | 185.24 g/mol | chemscene.com |
| IUPAC Name | This compound | chemscene.com |
Compound Index
Table 2: List of Chemical Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 19299-41-3 | C₈H₁₁NO₂S |
| N-Phenylmethanesulfonamide | 1197-22-4 | C₇H₉NO₂S |
| Aniline | 62-53-3 | C₆H₇N |
| Methanesulfonyl chloride | 124-63-0 | CH₃ClO₂S |
| Pyridine | 110-86-1 | C₅H₅N |
| N-Methyl-1-(4-nitrophenyl)methanesulfonamide | 85952-29-0 | C₈H₁₀N₂O₄S |
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-phenylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-9-12(10,11)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLBABUQWKLNCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275987 | |
| Record name | N-Methylbenzenemethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19299-41-3 | |
| Record name | NSC154642 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154642 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methylbenzenemethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-1-phenylmethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Routes to N Methyl 1 Phenylmethanesulfonamide and Its Analogs
Direct Synthesis of n-Methyl-1-phenylmethanesulfonamide
The direct synthesis of this compound is a fundamental process in organic chemistry, with established pathways that have been optimized for efficiency and purity.
Established Synthetic Pathways from Precursors
The classical and most direct route to this compound involves the reaction of phenylmethanesulfonyl chloride with methylamine. Phenylmethanesulfonyl chloride, an aliphatic sulfonyl chloride, serves as a key precursor in this synthesis. sigmaaldrich.comscbt.com This reaction is a standard method for forming sulfonamide bonds.
The general procedure involves dissolving phenylmethanesulfonyl chloride in a suitable solvent, such as methylene (B1212753) chloride or ether, and then adding methylamine. cdnsciencepub.comprepchem.com The reaction of sulfonyl chlorides with amines is a common and effective method for preparing sulfonamides. tandfonline.com A base, such as pyridine (B92270) or triethylamine (B128534), is often added to neutralize the hydrochloric acid generated during the reaction. cdnsciencepub.comprepchem.com
The reaction of phenylmethanesulfonyl chloride with triethylamine has been observed to produce trans-stilbene (B89595) and cis-diphenylethylene sulfone as primary products in solvents like methylene chloride or ether. sigmaaldrich.comcdnsciencepub.com
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, the base used, reaction temperature, and the stoichiometry of the reactants. For instance, the use of a non-polar solvent like cyclohexane (B81311) in the reaction of phenylmethanesulfonyl chloride with triethylamine can lead to different products, specifically a mixture of cis- and trans-oxythiobenzoyl chlorides. cdnsciencepub.com
In a related synthesis of N-phenylmethanesulfonamide, the reaction was carried out at 0°C initially, then allowed to warm to ambient temperature over 16 hours. prepchem.com The purification process, which involves extraction with an aqueous sodium hydroxide (B78521) solution followed by acidification, is critical for isolating the final product in high purity. prepchem.com The use of polymer-supported reagents, such as an anion exchange resin, has been shown to simplify the purification process and overcome issues like slow reaction times and the formation of byproducts in the N-alkylation of sulfonamides. tandfonline.com
Synthesis of N-Methylated Sulfonamide Derivatives
The synthesis of N-methylated sulfonamide derivatives allows for the creation of a diverse range of compounds with varied chemical properties and potential biological activities.
Strategies for N-Alkylation and N-Arylation in Sulfonamide Synthesis
N-alkylation and N-arylation are key strategies for modifying the sulfonamide nitrogen. ionike.com
N-Alkylation: Traditional methods for N-alkylation of sulfonamides often involve reacting the sulfonamide with an alkyl halide. tandfonline.com However, these methods can be slow and may lead to byproducts. tandfonline.com More modern and "green" approaches utilize alcohols as alkylating agents, which generate water as the only byproduct. ionike.comacs.org These reactions are often catalyzed by transition metals such as iron, copper, manganese, or iridium. ionike.comacs.orgrsc.org For example, an FeCl2/K2CO3 catalyst system has been successfully used for the N-alkylation of sulfonamides with benzylic alcohols, achieving high yields. ionike.com Another approach involves the use of trifluoromethanesulfonic anhydride (B1165640) (Tf2O) to activate alcohols for the N-alkylation of sulfonamides under mild conditions. oup.com
N-Arylation: N-arylation of sulfonamides can be achieved through several methods. One common approach is the copper-catalyzed coupling of sulfonamides with arylboronic acids, known as the Chan-Evans-Lam reaction. nih.govrsc.org This method is effective and can be performed at room temperature. nih.gov Transition-metal-free methods have also been developed, such as the reaction of sulfonamides with o-silylaryl triflates in the presence of cesium fluoride. acs.orgacs.org
Multi-Component Reactions for Structural Diversification
Multi-component reactions (MCRs) offer an efficient pathway to generate structurally diverse sulfonamide derivatives in a single step, saving time and resources. rsc.orgacs.org An example is the copper-catalyzed synthesis of sulfonamides from triarylbismuthines, nitro compounds, and sodium metabisulfite (B1197395) in a deep eutectic solvent. rsc.org Another MCR involves the reaction of a zwitterion generated from dimethyl acetylenedicarboxylate, an aryl sulfonamide, and an isocyanide to produce sulfonamide-conjugated ketenimines. acs.org Palladium-catalyzed three-component reactions of sulfonamides, aldehydes, and arylboronic acids have also been used to generate a wide array of α-arylamines. organic-chemistry.org Furthermore, an electrochemical one-pot synthesis of enaminyl sulfonate esters has been developed from alkylamines, sulfur dioxide, and alcohols. acs.org
Formation of Substituted Phenylmethanesulfonamides
The synthesis of substituted phenylmethanesulfonamides, such as N-(hydroxymethyl)-N-methyl-1-phenylmethanesulfonamide, introduces further functionalization to the core structure. The introduction of a hydroxymethyl group at the nitrogen atom is a key step in creating certain prodrugs. nih.gov This can be achieved through reaction with formaldehyde (B43269). For instance, in a related synthesis, morpholine (B109124) reacts with a formaldehyde solution to generate N-hydroxymethyl morpholine. google.com This intermediate can then react with another amine. This strategy can be applied to this compound to generate its N-hydroxymethyl derivative.
Preparation of Complex Architectures Incorporating the this compound Moiety
The construction of complex molecules from this compound and its analogs often involves cyclization and cross-coupling reactions. These strategies allow for the precise assembly of atoms to form elaborate three-dimensional structures.
Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., carbazoles, pyrazoles)
Cyclization reactions are a cornerstone of synthetic organic chemistry, enabling the formation of ring structures that are prevalent in natural products and pharmaceutical agents. The this compound group can be strategically positioned on a precursor molecule to facilitate the formation of fused heterocyclic systems such as carbazoles and pyrazoles.
A notable example involves the synthesis of N-methyl benzenemethane sulfonamide substituted carbazoles and pyrazoles. researchgate.netasianpubs.org The process begins with the cyclization of 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride. researchgate.netasianpubs.org When this compound reacts with cyclohexanone, it yields N-methyl-1-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methanesulfonamide. researchgate.netasianpubs.org Similarly, reaction with N-methyl-4-piperidone produces N-methyl-1-(2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)methane sulfonamide. researchgate.netasianpubs.org
Furthermore, the condensation of 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride with various substituted aryl β-diketones leads to the formation of novel N-methyl-1-[4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)phenyl]methanesulfonamide derivatives. researchgate.netasianpubs.org These synthetic routes demonstrate the utility of the this compound scaffold in accessing a diverse range of fused heterocyclic compounds. The resulting carbazole (B46965) and pyrazole (B372694) derivatives are of significant interest due to the established biological activities of these heterocyclic cores. researchgate.net
Table 1: Synthesis of Fused Heterocyclic Systems
| Starting Material | Reagent | Product |
|---|---|---|
| 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride | Cyclohexanone | N-methyl-1-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methanesulfonamide |
| 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride | N-methyl-4-piperidone | N-methyl-1-(2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)methane sulfonamide |
Cross-Coupling Strategies for Aryl and Alkynyl Integration (e.g., Sonogashira coupling)
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are extensively used to integrate aryl and alkynyl fragments into molecules containing the this compound moiety. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a prime example of such a strategy. wikipedia.orglibretexts.org This reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.orgnih.gov
While direct examples of Sonogashira coupling on this compound itself are not extensively detailed in the provided results, the principles of this reaction are broadly applicable. For a Sonogashira coupling to occur, a suitable halide (or triflate) functionalized precursor of this compound would be required. For instance, a bromo- or iodo-substituted derivative of this compound could be coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org
The general mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium(0) catalyst undergoes oxidative addition with the aryl halide. wikipedia.org Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide. nih.gov Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst. youtube.com
The versatility of the Sonogashira reaction allows for the introduction of diverse alkynyl groups, leading to the synthesis of complex molecules with extended π-systems. These structures are of interest in materials science for their potential electronic and optical properties. libretexts.org
Table 2: Hypothetical Sonogashira Coupling Reaction
| Aryl Halide Substrate (Hypothetical) | Alkyne | Catalyst/Co-catalyst | Product (Hypothetical) |
|---|---|---|---|
| N-methyl-1-(4-iodophenyl)methanesulfonamide | Phenylacetylene | Pd(PPh₃)₄ / CuI | N-methyl-1-(4-(phenylethynyl)phenyl)methanesulfonamide |
Spectroscopic Characterization and Analytical Techniques in N Methyl 1 Phenylmethanesulfonamide Research
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is instrumental in identifying the characteristic vibrations of molecular bonds within n-Methyl-1-phenylmethanesulfonamide, offering a molecular fingerprint.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of bonds. The key functional groups—the sulfonamide and the phenyl group—exhibit characteristic absorption bands.
The sulfonamide group (SO₂N) is characterized by strong asymmetric and symmetric stretching vibrations of the S=O bonds. Typically, the asymmetric stretching vibration appears in the range of 1370-1335 cm⁻¹, and the symmetric stretching is observed around 1170-1155 cm⁻¹ epfl.ch. The presence of the N-methyl group and the phenylmethane moiety can slightly influence the exact position of these bands.
The aromatic phenyl group displays C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The methylene (B1212753) (-CH₂-) bridge and the methyl (-CH₃) group attached to the nitrogen atom show C-H stretching vibrations in the 2950-2850 cm⁻¹ range.
Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 2980-2900 | Medium-Weak | Aliphatic C-H Stretch (-CH₂-, -CH₃) |
| 1600-1450 | Medium-Weak | Aromatic C=C Ring Stretch |
| ~1350 | Strong | Asymmetric SO₂ Stretch |
| ~1160 | Strong | Symmetric SO₂ Stretch |
| ~950 | Medium | S-N Stretch |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes based on changes in the polarizability of a bond. It is particularly effective for identifying vibrations of non-polar bonds and symmetric vibrations. For this compound, the symmetric vibrations of the sulfonyl group and the phenyl ring are expected to produce strong signals in the Raman spectrum.
The symmetric SO₂ stretching vibration, which appears strongly in the FT-IR spectrum, is also a prominent feature in the Raman spectrum. The aromatic ring vibrations, particularly the ring "breathing" mode around 1000 cm⁻¹, typically yield a sharp and intense Raman peak.
Correlation of Spectral Data with Molecular Structure
The correlation of FT-IR and Raman data provides a robust confirmation of the molecular structure of this compound. The presence of strong absorption bands for the SO₂ group in both spectra confirms the sulfonamide functionality. The combination of aromatic C-H and C=C stretching modes with aliphatic C-H stretching modes validates the presence of the 1-phenylmethane and N-methyl groups. The distinct patterns observed in the "fingerprint" region (below 1500 cm⁻¹) of both spectra allow for the unambiguous identification of the compound when compared against a reference spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a complete structural map of this compound can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the protons of the phenyl, methylene, and N-methyl groups.
Phenyl Protons: The five protons on the phenyl ring are expected to appear as a multiplet in the aromatic region, typically between δ 7.2 and 7.5 ppm.
Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the sulfonyl group are chemically equivalent and are expected to produce a singlet. Due to the electron-withdrawing nature of the SO₂ group, this signal would be shifted downfield, likely appearing around δ 4.3 ppm.
N-Methyl Protons (-NH-CH₃): The three protons of the methyl group attached to the nitrogen atom would appear as a singlet, typically in the range of δ 2.7-3.0 ppm. The exact chemical shift can be influenced by the solvent and concentration. In some cases, coupling to the NH proton, if present and not rapidly exchanging, could lead to a doublet. For the closely related N-phenylmethanesulfonamide, the methyl protons appear as a singlet at 3.01 ppm rsc.org.
Expected ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~7.4 - 7.2 | Multiplet | 5H | Phenyl (C₆H₅) |
| ~4.3 | Singlet | 2H | Methylene (-CH₂-) |
| ~2.8 | Singlet | 3H | N-Methyl (-CH₃) |
Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.
Phenyl Carbons: The carbon atoms of the phenyl ring will resonate in the aromatic region of the spectrum, typically between δ 125 and 140 ppm. The carbon atom attached to the methylene group (ipso-carbon) will have a distinct chemical shift from the ortho, meta, and para carbons.
Methylene Carbon (-CH₂-): The carbon atom of the methylene bridge is attached to the electron-withdrawing sulfonyl group and is expected to have a chemical shift in the range of δ 55-60 ppm.
N-Methyl Carbon (-CH₃): The methyl carbon attached to the nitrogen atom is expected to appear further upfield, typically around δ 30-40 ppm. For the analogous compound N-phenylmethanesulfonamide, the methyl carbon signal is observed at 39.2 ppm rsc.org.
Expected ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
| ~135 | Phenyl (ipso-C) |
| ~130-128 | Phenyl (ortho, meta, para-C) |
| ~58 | Methylene (-CH₂-) |
| ~35 | N-Methyl (-CH₃) |
Advanced NMR Techniques (e.g., DEPT, APT, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, advanced NMR techniques are required to unambiguously assign all atoms and confirm the specific isomeric structure of this compound.
DEPT (Distortionless Enhancement by Polarization Transfer) and APT (Attached Proton Test) are ¹³C NMR experiments that differentiate carbon signals based on the number of attached protons. aiinmr.comnanalysis.comcreative-biostructure.comnumegalabs.com
DEPT-90: This experiment exclusively shows signals for methine (CH) carbons.
DEPT-135: This spectrum displays methine (CH) and methyl (CH₃) carbons as positive peaks, while methylene (CH₂) carbons appear as negative peaks. Quaternary carbons are absent. aiinmr.comnumegalabs.comyoutube.com
APT: In this experiment, carbons with an even number of protons (quaternary and CH₂) show signals with opposite phase to carbons with an odd number of protons (CH and CH₃). nanalysis.com A key advantage of APT over DEPT is that it allows for the observation of quaternary carbons. nanalysis.comcreative-biostructure.com
For this compound, these techniques would provide clear differentiation of its carbon skeleton as detailed in the table below.
Table 1: Predicted ¹³C NMR signals for this compound using DEPT and APT techniques.
| Carbon Type | Expected DEPT-90 Signal | Expected DEPT-135 Signal | Expected APT Signal |
|---|---|---|---|
| Phenyl CH (x5) | Positive | Positive | Positive |
| Benzyl CH₂ | Absent | Negative | Negative |
| N-Methyl CH₃ | Absent | Positive | Positive |
| Phenyl C (quaternary) | Absent | Absent | Negative |
2D NMR Spectroscopy provides deeper insight by showing correlations between nuclei, which is essential for piecing together the molecular structure. pressbooks.pubopenpubglobal.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons, confirming which proton signal corresponds to which carbon signal. pressbooks.pubnih.govlibretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying connectivity across multiple bonds (typically 2-3 bonds). pressbooks.pubnih.govlibretexts.org For this compound, an HMBC spectrum would show a correlation between the N-methyl protons and the benzylic carbon, as well as correlations from the benzylic protons to the carbons of the phenyl ring, definitively establishing the core structure.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of this compound, distinguishing it from other compounds that may have the same nominal mass. For a related compound, N-phenylmethanesulfonamide, the exact mass is reported as 171.03539970 Da. nih.gov
Table 2: Exact Mass Data for this compound.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁NO₂S |
| Nominal Mass | 185 amu |
| Exact (Monoisotopic) Mass | 185.05104 Da |
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented to produce a spectrum of smaller product ions. nationalmaglab.org The resulting fragmentation pattern serves as a molecular fingerprint that can be used to confirm the structure of the compound. The fragmentation of sulfonamides is well-studied and often involves cleavage of the S-N bond and rearrangements. nih.govresearchgate.net For aromatic sulfonamides, a common fragmentation pathway involves the elimination of sulfur dioxide (SO₂). nih.gov
A proposed fragmentation for this compound would involve initial protonation followed by fragmentation to yield characteristic ions that confirm its structural components.
Table 3: Predicted MS/MS Fragmentation Pattern for this compound.
| Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ion (m/z) | Identity of Lost Neutral Fragment |
|---|---|---|
| 186.0589 | 91.0542 | C₆H₅CH₂ (Benzyl radical) |
| 186.0589 | 155.0321 | CH₂O (Formaldehyde) |
| 186.0589 | 122.0378 | SO₂ (Sulfur Dioxide) |
Chromatographic Methods for Purity Assessment and Isolation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for monitoring the progress of a chemical reaction and for purifying the final product.
Thin Layer Chromatography (TLC) is a rapid and cost-effective method used to monitor the progress of a chemical synthesis. chemscene.com A small amount of the reaction mixture is spotted onto a TLC plate (e.g., silica gel), which is then developed in a suitable solvent system. The separation of components is observed, typically by visualization under UV light. In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. The product would have a distinct Retention Factor (Rf) value compared to the reactants. The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible. The use of TLC for analyzing sulfonamides is a well-established practice. researchgate.nettandfonline.comtaylorfrancis.com
Following the completion of the reaction, column chromatography is the standard method for purifying the desired compound from byproducts and unreacted starting materials on a preparative scale. The crude reaction mixture is loaded onto a column packed with a stationary phase (commonly silica gel), and a solvent (mobile phase) is passed through the column to elute the components at different rates based on their polarity. For sulfonamides, various chromatographic conditions, including the use of silica and aminopropyl-packed columns, have been developed for effective separation. oup.comresearchgate.net Fractions are collected and analyzed by TLC to identify those containing the pure this compound. The solvent is then removed to yield the purified final product.
Crystallographic Investigations of N Methyl 1 Phenylmethanesulfonamide and Its Structural Analogs
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) is a definitive analytical technique that provides precise information on the three-dimensional arrangement of atoms within a crystal. carleton.edu This method is crucial for determining the exact molecular structure, including bond lengths and angles, as well as how molecules are arranged in the solid state. carleton.eduyoutube.com For sulfonamides, SCXRD studies reveal key structural features that influence their chemical and physical properties.
The conformation and geometry of sulfonamides are key areas of crystallographic investigation. For instance, the crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide , an analog of the title compound, reveals a slightly distorted tetrahedral geometry around the sulfur atom. nih.gov The aryl groups of this sulfonamide are oriented gauche to one another, with a C1—S1—N1—C8 torsion angle of 57.9 (2)°. nih.gov
In another related compound, 4-methyl-N-propylbenzenesulfonamide , which crystallizes with two independent molecules in the asymmetric unit, the propyl group is positioned gauche to the toluene (B28343) moiety when viewed down the N—S bond. nsf.gov The bond lengths and angles within the sulfonamide group are determined with high precision through these studies. For example, in 4-methyl-N-propylbenzenesulfonamide, the S=O bond lengths range from 1.428 (2) to 1.441 (2) Å, and the S–N bond lengths are 1.618 (2) and 1.622 (3) Å. nsf.gov These precise measurements are fundamental to understanding the electronic and steric properties of the molecule.
The molecular structure of N-methyl-N-nitroso-p-toluenesulfonamide also provides insight into the geometry of the sulfonamide group and its interactions. nih.gov Such studies are essential for confirming the structure of newly synthesized compounds and understanding their conformational preferences in the solid state. nih.gov
The way molecules pack in a crystal is governed by a network of intermolecular interactions. For sulfonamides containing N-H groups, hydrogen bonding is a dominant interaction. In the crystal of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide , molecules are linked by N—H⋯O hydrogen bonds, forming ribbons that run along the b-axis direction. nih.gov These ribbons are further connected into a three-dimensional network by C—H⋯π interactions. nih.gov
Similarly, the crystal structure of 4-methyl-N-propylbenzenesulfonamide features an intricate three-dimensional network formed by both N—H⋯O and C—H⋯O hydrogen bonds. nsf.gov In other sulfonamides, π–π stacking interactions between adjacent aromatic rings are also observed, such as in N-methyl-N-nitroso-p-toluenesulfonamide , which has a centroid–centroid distance of 3.868 (11) Å between rings. nih.gov These non-covalent interactions are critical in stabilizing the crystal lattice. nih.govresearchgate.net
The determination of crystallographic parameters and the space group is a fundamental output of a single-crystal X-ray diffraction experiment. These parameters define the size, shape, and symmetry of the unit cell, which is the basic repeating unit of a crystal.
For example, the structural analog 4-methyl-N-(4-methylbenzyl)benzenesulfonamide crystallizes in the Sohnke space group P2₁, which is a chiral space group. nih.gov A summary of its crystallographic data is presented below.
| Parameter | 4-methyl-N-(4-methylbenzyl)benzenesulfonamide nih.gov | 4-methyl-N-propylbenzenesulfonamide nsf.gov | N-methyl-N-nitroso-p-toluenesulfonamide nih.gov |
| Chemical Formula | C₁₅H₁₇NO₂S | C₁₀H₁₅NO₂S | C₈H₁₀N₂O₃S |
| Formula Weight | 275.36 | 213.29 | 214.24 |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | P2₁ | P2₁/c | Pī |
| a (Å) | 5.0933 (3) | 17.0099 (10) | 6.8911 (8) |
| b (Å) | 10.3752 (6) | 5.8613 (3) | 8.4435 (10) |
| c (Å) | 13.6262 (8) | 23.0185 (13) | 8.6248 (10) |
| α (°) ** | 90 | 90 | 81.458 (1) |
| β (°) | 93.303 (2) | 99.429 (2) | 85.883 (1) |
| γ (°) | 90 | 90 | 80.310 (1) |
| Volume (ų) ** | 718.73 (7) | 2262.8 (2) | 488.62 (10) |
| Z | 2 | 8 | 2 |
| Temperature (K) | 296 | 100 | 100 |
Another analog, N-methyl-N-nitroso-p-toluenesulfonamide , crystallizes in the triclinic system with the space group Pī. nih.gov The unit cell of 4-methyl-N-propylbenzenesulfonamide is monoclinic with the space group P2₁/c and notably contains eight molecules (Z=8), indicating four molecules per asymmetric unit, which is unusual. nsf.gov
Polymorphism and Crystal Engineering Studies
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a compound can have different physical properties. While specific studies on the polymorphism of n-Methyl-1-phenylmethanesulfonamide were not found, the phenomenon is of great importance in the study of sulfonamides. The investigation of different crystal forms is a key aspect of crystal engineering, which aims to design and control the assembly of molecules into specific crystalline architectures to achieve desired properties.
The study of intermolecular interactions, as detailed in section 6.1.2, is the foundation of crystal engineering. By understanding the hydrogen bonds and other interactions that direct the crystal packing, scientists can potentially influence the formation of specific polymorphs. For instance, the crystal structure of 4-methyl-N-propylbenzenesulfonamide was found to be twinned by inversion, a specific type of crystal defect that was identified and accounted for during the structure refinement. nsf.gov While not polymorphism, the identification of twinning is a crucial part of a thorough crystallographic investigation. The presence of multiple molecules in the asymmetric unit of this compound also suggests a complex packing arrangement that could be susceptible to polymorphism under different crystallization conditions.
Chemical Space Exploration and Derivatization Strategies for N Methyl 1 Phenylmethanesulfonamide
Synthesis of Novel n-Methyl-1-phenylmethanesulfonamide Derivatives for Chemical Libraries
The development of chemical libraries based on a core scaffold is a fundamental strategy in chemical space exploration. For the this compound scaffold, derivatization focuses on modifying the core structure to generate a diverse set of molecules with varied properties. A key approach involves utilizing functional groups on a precursor molecule to build new heterocyclic systems.
One documented strategy involves the synthesis of novel carbazole (B46965) and pyrazole (B372694) derivatives starting from a related compound, 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride. asianpubs.org In this process, the hydrazine moiety serves as a reactive handle for cyclization reactions. For instance, reaction with cyclohexanone or N-methyl-4-piperidone leads to the formation of tetrahydrocarbazole and tetrahydropyrido[4,3-b]indole structures, respectively. asianpubs.org Furthermore, condensation with substituted aryl β-diketones can yield novel pyrazole derivatives. asianpubs.org These synthetic routes demonstrate how the benzenemethanesulfonamide core can be incorporated into more complex, polycyclic systems, thereby expanding the chemical library.
The general scheme for such syntheses involves the reaction of a functionalized this compound precursor with various electrophiles or cyclization partners to yield a library of diverse compounds. The choice of reactants dictates the final structure and, consequently, its chemical properties.
Table 1: Examples of Synthesized this compound Derivatives
| Starting Material | Reactant | Resulting Derivative |
|---|---|---|
| 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride | Cyclohexanone | N-methyl-1-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methanesulfonamide |
| 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride | N-methyl-4-piperidone | N-methyl-1-(2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)methane sulfonamide |
| 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride | Substituted aryl β-diketones | N-methyl-1-[4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)phenyl]methanesulfonamide |
Data sourced from a study on the synthesis of N-Methyl Benzenemethane Sulfonamide substituted carbazoles and pyrazoles. asianpubs.org
Design and Synthesis of Sp3-Functionalized Sulfonamides
The introduction of functional groups at sp3-hybridized carbon centers is a critical strategy for increasing the three-dimensional complexity of molecules within a chemical library. For the this compound scaffold, this would involve modifications at the benzylic carbon (the carbon connecting the phenyl ring and the sulfonyl group) or the N-methyl group. These positions are typically less reactive than the aromatic ring, often requiring specific synthetic methodologies for functionalization.
Designing sp3-functionalized sulfonamides involves identifying synthetic methods that can selectively introduce substituents at these saturated carbons. This could include radical-based reactions, or the use of organometallic reagents that can activate C-H bonds. The goal is to create derivatives with well-defined stereochemistry and diverse functional groups, which can significantly alter the molecule's conformational preferences and physical properties. While specific examples for this compound are not detailed in the provided results, the general principles of sp3-functionalization are a cornerstone of modern synthetic chemistry for library development.
Exploration of Diverse Substituent Effects on Reactivity
The reactivity of the this compound scaffold can be systematically tuned by introducing various substituents onto the phenyl ring. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—influences the electron density distribution across the molecule, thereby affecting the reactivity of its functional groups.
For example, attaching electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) to the phenyl ring would decrease the electron density on the ring and, through inductive and resonance effects, could increase the acidity of the N-H proton in a related primary sulfonamide or affect the nucleophilicity of the nitrogen atom. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃, -N(CH₃)₂) would increase the electron density of the aromatic ring. Theoretical studies on other heterocyclic systems, such as methylxanthines, have shown that increasing the number of methyl substituents (electron-donating groups) increases the molecule's gas-phase basicity and decreases its global hardness. nih.gov This principle can be extended to the this compound scaffold, where substituents on the phenyl ring would modulate its reactivity towards electrophilic or nucleophilic attack.
Table 2: Predicted Substituent Effects on the Reactivity of the Phenyl Ring
| Substituent Group | Electronic Effect | Predicted Effect on Phenyl Ring Reactivity |
|---|---|---|
| -NO₂ (Nitro) | Strong Electron-Withdrawing | Deactivation towards electrophilic substitution |
| -Cl (Chloro) | Weak Electron-Withdrawing | Deactivation towards electrophilic substitution |
| -H (Hydrogen) | Neutral (Reference) | Baseline reactivity |
| -CH₃ (Methyl) | Weak Electron-Donating | Activation towards electrophilic substitution |
Late-Stage Functionalization Methodologies Utilizing the this compound Scaffold
Late-stage functionalization (LSF) is a powerful strategy that allows for the introduction of chemical groups into a complex molecule, such as this compound, toward the end of a synthetic sequence. nih.gov This approach is highly efficient for generating diverse chemical libraries because it bypasses the need for lengthy de novo synthesis for each new derivative. nih.govnih.gov For the this compound scaffold, LSF would typically target the C-H bonds on the phenyl ring or the methyl groups.
C-H functionalization is a prominent LSF technique that creates new C-C, C-N, C-O, or C-halogen bonds directly from a C-H bond. nih.govwikipedia.org This avoids the need for pre-installed functional groups. Methodologies often employ transition-metal catalysis (e.g., using palladium, rhodium, or ruthenium) to achieve high chemo- and regioselectivity. nih.gov Applying these methods to the this compound scaffold could enable:
Arylation: Introduction of new aryl groups onto the phenyl ring.
Alkylation/Methylation: Addition of alkyl chains to the scaffold.
Amination: Installation of nitrogen-containing functional groups.
Oxidation: Introduction of hydroxyl groups.
The key advantage of LSF is its ability to rapidly diversify a core structure, providing access to a wide range of analogs for exploring structure-property relationships. nih.gov The development of LSF methods with high functional group tolerance is crucial for their application to complex molecules. nih.gov
Structure-Reactivity and Structure-Property Relationships (excluding biological activity)
The relationship between a molecule's structure and its physicochemical properties is fundamental to chemical design. For this compound and its derivatives, modifications to the molecular structure directly influence properties such as solubility, lipophilicity, melting point, and crystal packing.
Structure-property relationship (SPR) studies, often employing comparisons of matched molecular pairs, are effective for understanding these trends. escholarship.org For instance, the N-acylsulfonamide group, which is structurally related to sulfonamides, is often used as a bioisostere for carboxylic acids, and its properties are sensitive to structural changes. escholarship.org
In the context of this compound derivatives, key SPR considerations include:
Lipophilicity (logD/logP): The introduction of nonpolar substituents (e.g., alkyl or aryl groups) onto the phenyl ring will generally increase the molecule's lipophilicity, making it less soluble in aqueous media. Conversely, adding polar groups (e.g., -OH, -COOH) will decrease lipophilicity and increase water solubility.
Hydrogen Bonding: The sulfonamide group contains hydrogen bond acceptors (the oxygen atoms). The ability of the molecule to participate in hydrogen bonding affects its solvation properties and permeability. Modifications that mask or enhance these features will alter these properties. escholarship.org
Molecular Geometry: The addition of bulky substituents can alter the conformation of the molecule, affecting how it packs in a crystal lattice and thus influencing its melting point and solubility.
Table 3: Hypothetical Structure-Property Relationships for this compound Derivatives
| Structural Modification | Example Substituent | Expected Impact on Lipophilicity (logD) | Expected Impact on Aqueous Solubility |
|---|---|---|---|
| Addition of nonpolar group to phenyl ring | -CH₂CH₃ (Ethyl) | Increase | Decrease |
| Addition of polar group to phenyl ring | -OH (Hydroxyl) | Decrease | Increase |
| Halogenation of phenyl ring | -Cl (Chloro) | Increase | Decrease |
These relationships are critical for rationally designing derivatives with specific, desired physicochemical properties for various chemical applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for n-Methyl-1-phenylmethanesulfonamide, and how can researchers optimize reaction yields?
- Methodological Answer : The synthesis of this compound can be streamlined using AI-powered retrosynthesis tools that leverage databases like PISTACHIO and Reaxys to predict feasible routes . Key steps include selecting precursors with high relevance scores (e.g., methanesulfonyl chloride and methylphenylamine derivatives) and optimizing reaction conditions (temperature, solvent polarity) to favor sulfonamide bond formation. Yield optimization may involve iterative adjustments to stoichiometry and catalytic systems (e.g., using triethylamine as a base to neutralize HCl byproducts) .
Q. How should researchers characterize the physical-chemical properties of this compound?
- Methodological Answer : Standard characterization involves:
- Spectroscopy : NMR (¹H/¹³C) to confirm sulfonamide group connectivity and methyl-phenyl substitution patterns .
- Chromatography : HPLC with UV detection to assess purity (>98% threshold for research-grade material) .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and thermal stability (critical for storage conditions) .
Computational tools (e.g., PubChem’s predicted density: 1.57 g/cm³) can supplement experimental data but require empirical validation .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : Stability is influenced by:
- Temperature : Store at 0–6°C to prevent thermal decomposition, as indicated for structurally similar sulfonamides .
- Light Sensitivity : Use amber glassware to avoid photodegradation of the sulfonamide moiety .
- Moisture Control : Desiccants (e.g., silica gel) are essential due to hygroscopic tendencies of sulfonamides .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions in biological data (e.g., antimicrobial vs. inactive results) require:
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria) to identify context-dependent effects .
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloro vs. methoxy groups) using derivatives like N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide .
- Iterative Data Triangulation : Combine in vitro, in silico (molecular docking), and in vivo data to isolate confounding variables .
Q. What computational strategies are effective for modeling the reactivity of this compound in catalytic systems?
- Methodological Answer : Use Density Functional Theory (DFT) to model:
- Electrophilic Reactivity : Calculate Fukui indices to predict sites susceptible to nucleophilic attack (e.g., sulfur atom in sulfonamide group) .
- Transition States : Simulate interactions with catalysts (e.g., palladium complexes) to optimize cross-coupling reactions .
Validate models against experimental kinetics data (e.g., reaction rates measured via GC-MS) .
Q. How can researchers design experiments to probe the metabolic pathways of this compound in biological systems?
- Methodological Answer :
- Isotopic Labeling : Synthesize ¹⁴C-labeled analogs to track metabolic breakdown products via LC-MS .
- Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using microsomal preparations .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
